6-Bromothiazolo[4,5-b]pyridine-2-thiol
Overview
Description
6-Bromothiazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a thiol group at the 2nd position of the thiazolo[4,5-b]pyridine ring system. It has garnered interest due to its potential pharmacological activities and applications in various scientific fields.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its antimicrobial and antifungal activities.
Industry: Its unique chemical structure allows for its use in the development of new materials with specific properties.
Safety and Hazards
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which 6-bromothiazolo[4,5-b]pyridine-2-thiol belongs, have been reported to interact with a wide range of receptor targets .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromothiazolo[4,5-b]pyridine-2-thiol typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
6-Bromothiazolo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide.
Major Products Formed
Oxidation: Oxidation of the thiol group can yield disulfides or sulfonic acids.
Substitution: Substitution of the bromine atom can produce various derivatives, depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-mercaptothiazolo[4,5-b]pyridine: This compound is structurally similar but lacks the thiol group at the 2nd position.
Thiazolo[4,5-b]pyridine derivatives: Various derivatives with different substituents at the 6th and 2nd positions have been studied for their biological activities.
Uniqueness
6-Bromothiazolo[4,5-b]pyridine-2-thiol is unique due to the presence of both a bromine atom and a thiol group, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential pharmacological properties make it a valuable compound for research and development.
Properties
IUPAC Name |
6-bromo-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZQUJMYTNAMLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=S)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675371 | |
Record name | 6-Bromo[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194668-71-8 | |
Record name | 6-Bromo[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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